In Vitro vs In Vivo Potency Divergence: Remoxipride Demonstrates 50-Fold Greater In Vivo Activity than Sulpiride
Remoxipride exhibits a striking functional divergence from its close analog sulpiride when moving from in vitro to in vivo systems. In vitro, remoxipride was 10 times weaker than sulpiride in blocking dopamine D2 receptors [1]. However, in vivo, remoxipride was 50 times more potent than sulpiride in antagonizing the effects of apomorphine in the rat . This 500-fold relative shift in potency differential (from -10x to +50x) across experimental systems is attributed to the requirement for planar conformation in benzamide binding to the D2 receptor, which is not fully captured by standard in vitro assays [1].
| Evidence Dimension | Dopamine D2 receptor blockade potency |
|---|---|
| Target Compound Data | In vitro: 10x weaker than sulpiride; In vivo: 50x more potent than sulpiride |
| Comparator Or Baseline | Sulpiride (substituted benzamide analog) |
| Quantified Difference | In vitro: 10-fold lower; In vivo: 50-fold higher (500-fold relative shift) |
| Conditions | In vitro: receptor binding assay; In vivo: apomorphine antagonism in rat |
Why This Matters
This demonstrates that in vitro screening alone is insufficient for predicting in vivo utility; remoxipride requires specific conformational considerations that distinguish it from sulpiride in functional assays.
- [1] INIS Repository. Remoxipride analogue development and dopamine D2 receptor binding. International Nuclear Information System Record 25009371. View Source
